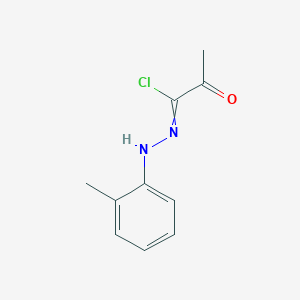
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride
Overview
Description
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride, also known as MOPP-Cl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOPP-Cl is a hydrazine derivative that has been extensively studied for its biological and chemical properties.
Scientific Research Applications
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use as a diagnostic tool for cancer.
In addition to its medical applications, this compound has also been investigated for its potential use in the field of materials science. This compound has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride in lab experiments is its potential as a diagnostic tool for cancer. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of cancer diagnostic tests. Another advantage of using this compound is its potential use in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations. Another limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for the study of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride. One direction is the development of this compound as a diagnostic tool for cancer. Further studies are needed to determine the specificity and sensitivity of this compound for the detection of cancer cells.
Another direction is the development of this compound as a therapeutic agent for cancer. Studies have shown that this compound has potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in vivo.
In addition, further studies are needed to fully understand the mechanism of action of this compound. Understanding the mechanism of action will aid in the development of this compound as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a hydrazine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-cancer properties and potential use in the synthesis of metal-organic frameworks. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a diagnostic tool and therapeutic agent for cancer.
Synthesis Methods
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride can be synthesized through the reaction of 2-methylphenylhydrazine with 2-oxopropanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
IUPAC Name |
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-5-3-4-6-9(7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHPFGCYHUIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223362 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18440-56-7 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18440-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



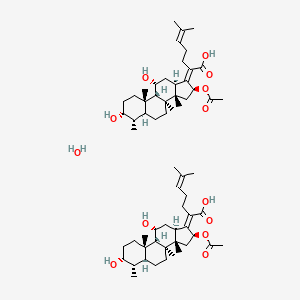
![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)
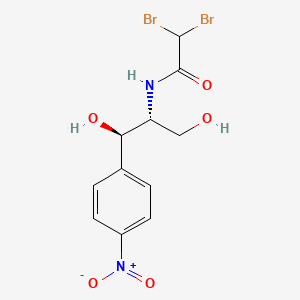
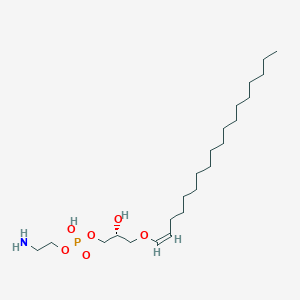

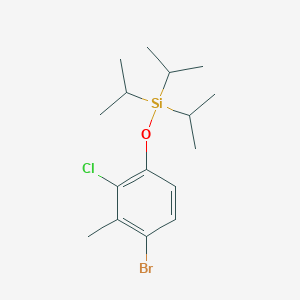


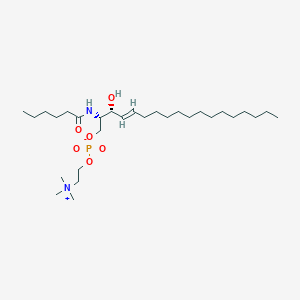


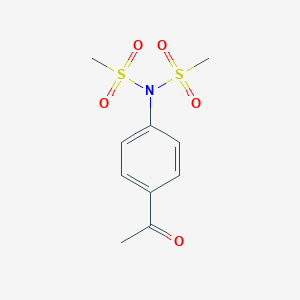
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
